Crystallographic Structure Confirmation
Single crystal X-ray diffraction analysis of ethyl 3-hydroxypyrrolidine-2-carboxylate yielded a final R-factor of 0.0441 based on 2755 observed reflections, providing definitive structural confirmation of the 3-hydroxy substitution pattern and the pyrazolone ring envelope conformation [1]. In contrast, the 4-hydroxy analog lacks comparable high-resolution crystallographic data in the public domain, making absolute stereochemical assignment and molecular conformation verification less rigorous for procurement specifications. The crystal structure reveals dihedral angles of 22.37° between the ethylideneamino moiety and the pyrazolone mean plane, and 72.23° with the carbonyl group plane, establishing precise spatial parameters essential for structure-based drug design [1].
| Evidence Dimension | Crystallographic refinement quality |
|---|---|
| Target Compound Data | R = 0.0441 (2755 reflections) |
| Comparator Or Baseline | Ethyl 4-hydroxypyrrolidine-2-carboxylate: No equivalent high-resolution crystal structure data publicly available |
| Quantified Difference | EHPC has validated crystal structure; 4-OH analog lacks comparable public crystallographic data |
| Conditions | Single crystal X-ray diffraction; full-matrix least-squares refinement |
Why This Matters
Validated crystal structure data enables confident structure-based drug design and quality control batch verification, reducing procurement risk for pharmaceutical development.
- [1] Crystal structure of ethyl 3-hydroxypyrrolidine-2-carboxylate. Crystallography Reports. R = 0.0441 for 2755 observed reflections. View Source
